physicochemical properties of (E)-3-(3-Formylphenyl)acrylic acid
physicochemical properties of (E)-3-(3-Formylphenyl)acrylic acid
An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(3-Formylphenyl)acrylic Acid
Introduction
(E)-3-(3-Formylphenyl)acrylic acid, a substituted cinnamic acid derivative, is a bifunctional organic molecule of increasing interest in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, an α,β-unsaturated alkene, and an aromatic aldehyde. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and novel pharmaceutical intermediates. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application in drug design, formulation development, and synthetic chemistry.
This guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for the validation and determination of these essential parameters. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to characterization.
Core Physicochemical Properties
The properties of (E)-3-(3-Formylphenyl)acrylic acid are dictated by its molecular structure: a phenyl ring substituted with a propenoic acid group and a formyl group. The carboxylic acid moiety imparts acidic properties and potential for hydrogen bonding, while the aromatic ring and the conjugated double bond contribute to its planarity and spectroscopic characteristics. The aldehyde group offers a reactive site for further chemical modification.
Summary of Physicochemical Data
| Property | Value / Expected Range | Source / Method |
| CAS Number | 74815-17-1 | [1] |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Physical Form | Solid, crystalline powder | [1][2] |
| Purity (Commercial) | ≥97% | |
| Melting Point | Experimentally Determined (See Protocol) | [3][4] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol and DMSO.[2] | [5][6][7] |
| Acidity (pKa) | Expected ~4-5 (See Protocol) | [8][9][10] |
| Storage | Store at 4°C or room temperature in a dry, well-ventilated area under an inert atmosphere.[1] |
Experimental Characterization: Methodologies and Rationale
The following sections detail the authoritative, step-by-step protocols for determining the key . The choice of these methods is grounded in their reliability, reproducibility, and the depth of information they provide.
Logical Workflow for Compound Characterization
Before delving into specific protocols, it is essential to establish a logical workflow for characterization. This ensures that data is collected systematically and efficiently.
Caption: A logical workflow for the physicochemical characterization of a new compound.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas a broad melting range suggests the presence of impurities.[4] The capillary method using a calibrated digital apparatus is the standard technique cited in pharmacopeias for its accuracy and reproducibility.[3][11]
Protocol: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation:
-
Ensure the (E)-3-(3-Formylphenyl)acrylic acid sample is completely dry and finely powdered. Use a mortar and pestle if necessary.[12]
-
Gently tap the open end of a glass capillary tube into the powder several times.[3]
-
Invert the tube and tap the sealed end firmly on a hard surface to compact the powder into a dense column of 2-4 mm at the bottom.[3][11]
-
-
Initial Rapid Determination:
-
Insert the prepared capillary into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C/minute) to quickly find the approximate melting temperature. This saves time in subsequent, more precise measurements.[4]
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new, freshly prepared capillary tube.
-
Set the heating rate to a slow, controlled ramp of 1-2°C per minute starting from about 5°C below the expected melting point.[11] A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[12]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).[11]
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Repeat the accurate determination at least twice more. Consistent values (within 1°C) confirm the result. The instrument's temperature scale should be regularly calibrated using certified reference standards.[11]
-
Solubility Determination
Expertise & Rationale: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes. The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures that the solvent is truly saturated with the solute.[5][7] The fundamental principle of "like dissolves like" guides the initial choice of solvents: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5][6] Given the polar carboxylic acid and aldehyde groups, (E)-3-(3-Formylphenyl)acrylic acid is expected to show higher solubility in polar organic solvents.
Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation of Solutions:
-
Add an excess amount of solid (E)-3-(3-Formylphenyl)acrylic acid to a series of sealed glass vials, each containing a known volume of a selected solvent (e.g., water, ethanol, DMSO, acetonitrile). The excess solid is crucial to ensure saturation is reached.
-
Prepare a set of standard solutions of the compound at known concentrations in a suitable solvent (e.g., acetonitrile) for HPLC calibration.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid.[5]
-
-
Phase Separation (Self-Validation Step):
-
After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours at the same constant temperature to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.[5] This step is critical to remove all particulate matter, ensuring that only the dissolved compound is analyzed.
-
-
Quantification via HPLC:
-
Analyze the filtered saturated solution using a calibrated HPLC method.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.[5]
-
-
Data Reporting:
-
Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
-
Caption: Workflow for the shake-flask solubility determination method.
Acidity Constant (pKa) Determination
Expertise & Rationale: The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like (E)-3-(3-Formylphenyl)acrylic acid, the pKa of the carboxylic acid group dictates its charge state at different physiological pH values, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for pKa determination.[8][9] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally.
Protocol: Potentiometric Titration
-
System Setup and Calibration:
-
Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8] Accurate calibration is paramount for reliable results.
-
Prepare a standardized solution of a strong base titrant, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare a solution of the (E)-3-(3-Formylphenyl)acrylic acid sample in water or a water/co-solvent mixture (if solubility is low) at a known concentration (e.g., 1 mM).[8][10]
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
If desired, purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of weak acids.[9]
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]
-
Continue the titration until the pH has passed the expected equivalence point and has plateaued in the basic region (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve. This can be determined precisely by calculating the first or second derivative of the curve.[13]
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).[8] At this specific point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.
-
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Profile
A full spectroscopic characterization is essential for confirming the identity and structure of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (CHO, typically δ 9.5-10.5 ppm), the aromatic protons, and the vinylic protons of the acrylic acid moiety (typically δ 6.0-8.0 ppm). The coupling constants between the vinylic protons will confirm the (E)- or trans-stereochemistry of the double bond.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid (δ ~165-175 ppm) and the aldehyde (δ ~190-200 ppm), in addition to the aromatic and vinylic carbons.[14]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretches of the acid and aldehyde (around 1680-1720 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H stretches of the aromatic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition (C₁₀H₈O₃).[1]
Conclusion
The define its behavior in both chemical and biological systems. While foundational data such as molecular weight and formula are readily available, critical parameters like melting point, solubility, and pKa require rigorous experimental determination. The protocols outlined in this guide represent the industry-standard, authoritative methods for obtaining this data. By following these self-validating workflows, researchers can ensure the generation of accurate and reliable data, forming a solid foundation for any subsequent application, from synthetic route development to advanced drug formulation.
References
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Melting point determination. (n.d.). University of Calgary. [Link]
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Melting Point Determination. (n.d.). Lambda Photometrics. [Link][3]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from unknown source. [Link][15]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from unknown source. [Link][6]
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Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). National Institutes of Health (NIH). [Link][7]
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Measuring the Melting Point. (2023, May 8). Westlab. [Link][12]
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Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. [Link][11]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from unknown source. [Link][16]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link][8]
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Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). [Link][17]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link][9]
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(E)-3-(3-Fluorophenyl)acrylic acid. (n.d.). Georganics. [Link][18]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link][10]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022, October 26). ACS Publications. [Link][13]
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All reagents were commercial grade materials and were used without further purification. (n.d.). Royal Society of Chemistry. [Link][14]
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(E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. (n.d.). JIGS Chemical Limited. [Link][2]
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